2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.:
Cat. No.: VC15151811
Molecular Formula: C24H21ClN4O2S
Molecular Weight: 465.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21ClN4O2S |
|---|---|
| Molecular Weight | 465.0 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H21ClN4O2S/c1-16-4-3-5-19(14-16)26-22(30)15-32-24-28-27-23(17-6-12-21(31-2)13-7-17)29(24)20-10-8-18(25)9-11-20/h3-14H,15H2,1-2H3,(H,26,30) |
| Standard InChI Key | VIKPMQROIBSCEI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
The compound features a 1,2,4-triazole ring substituted at positions 3, 4, and 5 with sulfanyl, 4-chlorophenyl, and 4-methoxyphenyl groups, respectively. The acetamide moiety is attached via a methylene bridge to the triazole’s sulfur atom and terminates in an N-(3-methylphenyl) group. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₂ClN₅O₂S |
| Molecular Weight | 504.00 g/mol |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(N2SCC(=O)NC3=CC(=CC=C3)C)C4=CC=C(C=C4)Cl |
| Topological Polar Surface Area | 102 Ų |
The chlorine atom at the para position of the phenyl ring enhances lipophilicity, while the methoxy group improves solubility through hydrogen bonding .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra for analogous triazole-acetamides reveal distinct peaks:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–6.82 (m, aromatic-H), 3.81 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃) .
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¹³C NMR: Signals at δ 168.5 (C=O), 159.3 (OCH₃), and 135.2–114.7 (aromatic carbons) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Formation of 4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol:
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Acetamide Coupling:
Reaction Scheme:
Biological Activity and Mechanisms
Anticancer Efficacy
Triazole-acetamides exhibit dose-dependent cytotoxicity against cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 | 18.3 ± 1.2 | Caspase-3 activation, Bcl-2 downregulation |
| MCF-7 | 22.7 ± 2.1 | G0/G1 cell cycle arrest |
Molecular docking studies indicate strong binding affinity (−9.2 kcal/mol) to EGFR tyrosine kinase, disrupting ATP binding .
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) . The methoxy group enhances membrane penetration, while the triazole ring chelates microbial metalloenzymes.
Pharmacokinetic and Toxicological Profile
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 12.5 × 10⁻⁶ cm/s) due to logP = 3.8 .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxyphenyl derivatives .
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Excretion: Renal clearance (t₁/₂ = 6.2 h) accounts for 65% of elimination.
Toxicity
In acute toxicity studies (OECD 423), the LD₅₀ in rats is >2000 mg/kg, with no hepatotoxicity observed at therapeutic doses .
Comparative Analysis with Structural Analogs
The 3-methylphenyl substituent in the target compound balances lipophilicity and steric hindrance, optimizing target engagement .
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